molecular formula C11H15NO3 B1524032 (S)-Benzyl 2-amino-3-methoxypropanoate CAS No. 791782-11-1

(S)-Benzyl 2-amino-3-methoxypropanoate

Cat. No. B1524032
CAS RN: 791782-11-1
M. Wt: 209.24 g/mol
InChI Key: PLGIWPZJAPVLTD-JTQLQIEISA-N
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Description

“(S)-Benzyl 2-amino-3-methoxypropanoate” seems to be a derivative of amino acids, specifically serine . The compound is likely to have applications in scientific research, particularly in the field of organic chemistry.


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to its analogs, such as “®-Methyl 2-amino-3-methoxypropanoate hydrochloride” and "(S)-Methyl 2-amino-3-methoxypropanoate HCl" . These compounds have a molecular weight of approximately 169.61 .

Scientific Research Applications

Toward Nitroxide-Mediated Photopolymerization

This research introduces a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, demonstrating its potential in photoiniferter-based nitroxide-mediated photopolymerization (NMP). The study suggests the compound's significant role in the development of advanced polymer materials with controlled properties through UV irradiation-driven radical polymerization processes (Guillaneuf et al., 2010).

Copolymeric Systems for UV-Curable Pigmented Coatings

In this study, copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties were prepared and analyzed for their application as photoinitiators in ultraviolet-curable pigmented coatings. The findings highlight the compound's relevance in improving the efficiency and performance of UV-curable systems, crucial for high-quality coatings in various industrial applications (Angiolini et al., 1997).

Synthesis and Properties of Hyperbranched Aromatic Polyamide

The thermal polymerization of related compounds demonstrates the creation of hyperbranched aromatic polyamides, underscoring the importance of such chemical reactions in producing polymers with unique properties for potential applications in material science and engineering (Yang et al., 1999).

Study of Physico-Chemical Properties of Potential Beta-Adrenolytics

This research focuses on the physico-chemical properties of compounds with potential beta-adrenolytic activity, including derivatives related to (S)-Benzyl 2-amino-3-methoxypropanoate. The study's insights into lipophilicity, surface activity, and other critical parameters contribute to a deeper understanding of the structure-activity relationships in drug development (Stankovicová et al., 2014).

The Activity of ArabidopsisGlycosyltransferases

Investigating benzoates, this study identifies glycosyltransferase activities in Arabidopsis, which are crucial for understanding the glucosylation of small molecular weight compounds. Such biochemical pathways are fundamental in plant biology, pharmaceuticals, and biotechnological applications, highlighting the broader impacts of research on compounds like this compound (Lim et al., 2002).

properties

IUPAC Name

benzyl (2S)-2-amino-3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGIWPZJAPVLTD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of O-methyl-D,L-serine benzyl ester (50 mg, 0.239 mol) in 4-methyl-2-pentanone (500 mL) was added N-acetyl-L-methionine (45.7 g, 0.239 mol) at 25° C. The reaction mixture was heated to 50° C. and stirred for 2 hours, then allowed to cool to 25° C. and stirred for 16 hours at 25-30° C. The resulting solid material was filtered and dried at 60° C. for 3 hours. The mother liquors were evaporated. The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C. The aqueous solution was basified with aqueous Na2CO3 solution (1M; 0.28 mol) at 5-10° C. The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C. The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford O-methyl-D-serine benzyl ester as a light brown liquid (32.6 g, 66%). Chiral purity: 94.6%. Chemical purity: 98.3%.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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